molecular formula C15H22N2O3 B1588922 Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate CAS No. 90606-75-0

Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate

Cat. No. B1588922
CAS RN: 90606-75-0
M. Wt: 278.35 g/mol
InChI Key: MGMUWLOVHGXEMB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Key Intermediate in Synthesis

Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it was utilized in the synthesis of compounds related to crizotinib, showcasing its relevance in creating therapeutics targeting specific biological pathways (Kong et al., 2016).

Synthesis of Enantiopure Derivatives

This compound is instrumental in the synthesis of enantiopure derivatives, including 4-hydroxypipecolate and 4-hydroxylysine derivatives, from a common precursor. This demonstrates its versatility in creating structurally complex and optically active molecules (Marin et al., 2004).

Coupling Reactions

It undergoes palladium-catalyzed coupling reactions, forming a series of compounds through interactions with substituted arylboronic acids. This showcases its utility in forming diverse chemical structures and exploring different facets of chemical reactivity (Wustrow & Wise, 1991).

Catalyst in Acylation Chemistry

Polymethacrylates containing a derivative of this compound have been synthesized and shown to be effective catalysts in acylation chemistry. This application highlights its potential in catalysis, offering insights into its role in facilitating chemical reactions (Mennenga et al., 2015).

Synthesis of Anticancer Drugs

It is a crucial intermediate in the synthesis of small molecule anticancer drugs. The development of a high-yield synthetic method for a related compound underscores its significance in pharmaceutical research and development (Zhang et al., 2018).

Safety And Hazards

This involves examining any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This involves discussing potential future research directions, such as new applications for the compound or new methods of synthesis.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

tert-butyl 4-hydroxy-4-pyridin-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-14(2,3)20-13(18)17-10-7-15(19,8-11-17)12-6-4-5-9-16-12/h4-6,9,19H,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMUWLOVHGXEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474572
Record name tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate

CAS RN

90606-75-0
Record name tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of nBuLi (2.5 m in hexanes, 2.00 mL) at −50° C. was added 2-bromopyridine (780 mg) in dry ether (10 mL). After 10 minutes an ethereal solution of BOC-piperidone (1.16 g) was added and the reaction mixture was gradually warmed to room temperature. After 1 hour, the reaction mixture was quenched with ammonium chloride solution, extracted with ether, dried (MgSO4) and the solvent removed in vacuo to yield an oil which was purified using flash chromatography to yield 4′-Hydroxy-3′,4′,5′,6′-tetrahydro-2′H-[2,4′]bipyridinyl-1′-carboxylic acid tert-butyl ester. Cleavage of the BOC group with HCl yielded 2′,3′,5′,6′-tetrahydro-1′H-[2,4]bipyridinyl-4′-ol.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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